molecular formula C9H16O5 B14135069 Diethyl (S)-2-methoxysuccinate CAS No. 77325-99-6

Diethyl (S)-2-methoxysuccinate

Cat. No.: B14135069
CAS No.: 77325-99-6
M. Wt: 204.22 g/mol
InChI Key: CRFNZTOCCSXWQM-ZETCQYMHSA-N
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Description

Diethyl (S)-2-methoxysuccinate is an organic compound that belongs to the class of esters. It is characterized by the presence of two ethyl groups and a methoxy group attached to a succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (S)-2-methoxysuccinate can be synthesized through several methods. One common approach involves the esterification of (S)-2-methoxysuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (S)-2-methoxysuccinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of this compound aldehyde or this compound acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Diethyl (S)-2-methoxysuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl (S)-2-methoxysuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Diethyl (S)-2-methoxysuccinate can be compared with other similar compounds such as:

    Diethyl succinate: Lacks the methoxy group, resulting in different reactivity and applications.

    Dimethyl (S)-2-methoxysuccinate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.

    Diethyl ®-2-methoxysuccinate: The enantiomer of this compound, which may have different biological activities.

Properties

CAS No.

77325-99-6

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

diethyl (2S)-2-methoxybutanedioate

InChI

InChI=1S/C9H16O5/c1-4-13-8(10)6-7(12-3)9(11)14-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

CRFNZTOCCSXWQM-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)OC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)OC

Origin of Product

United States

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